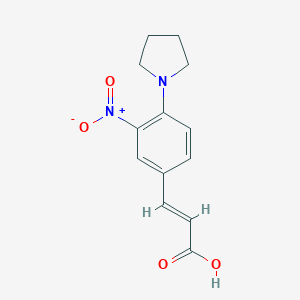

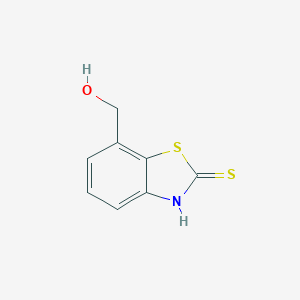

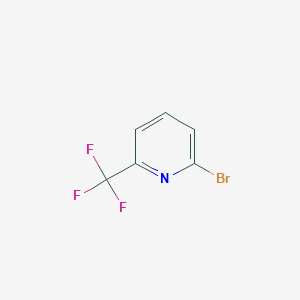

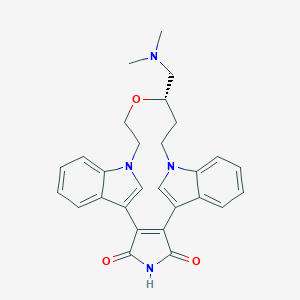

![molecular formula C18H19N3O4S B062389 N-[2-(Dansylamino)ethyl]maleimide CAS No. 160291-45-2](/img/structure/B62389.png)

N-[2-(Dansylamino)ethyl]maleimide

Vue d'ensemble

Description

N-[2-(Dansylamino)ethyl]maleimide, also known as N-(2-Maleimidoethyl)-5-dimethylamino-1-naphthalenesulfonamide or N-(2-Maleimidoethyl)dansylamide, is a compound with the molecular formula C18H19N3O4S and a molecular weight of 373.43 . It is suitable for fluorescence and is often used in proteomics research .

Molecular Structure Analysis

The this compound molecule contains a total of 47 bonds. There are 28 non-H bonds, 16 multiple bonds, 6 rotatable bonds, 5 double bonds, 11 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 ten-membered ring, 1 tertiary amine (aromatic), 1 imide (-thio), and 1 sulfonamide (thio-/dithio-) .Physical and Chemical Properties Analysis

This compound is a solid powder that is suitable for fluorescence. It has a fluorescence λex of 327 nm and λem of 547 nm in 0.1 M phosphate pH 7.0, 2-mercaptoethanol . It should be stored at 4° C .Applications De Recherche Scientifique

N-(2-Ferrocene-ethyl)maleimide has been synthesized as an electroactive label for organic compounds and proteins with sulphydryl groups. It grants reversible electrochemical properties to labeled compounds, exemplified in its reaction with glutathione and the enzyme cytochrome P450cam (di Gleria, Hill, & Wong, 1996).

N-Ethyl maleimide (NEM) is noted for its ability to inhibit adipose tissue's response to insulin, offering insights into cellular responses to metabolic regulators (Ott & Recant, 1963).

Ethyl methacrylate has been copolymerized with various N-substituted maleimides, demonstrating the utility of maleimides in polymer chemistry and materials science (Ryttel, 1999).

Maleimides, including NEM, have been identified as potent catalytic inhibitors of the enzyme topoisomerase IIalpha. This finding suggests a novel mode of catalytic inhibition, differing from that of bisdioxopiperazine compounds (Jensen et al., 2002).

N-ethyl maleimide's (NEM) role as a cellular radiosensitizer has been studied, revealing its rapid reaction with water free radicals and suggesting its oxygen-like reactions may partly explain its radiosensitizing action at the cellular level (Ward, Johansen, & Aasen, 1969).

N-ethyl maleimide (NEM) inhibits the reduction of 2,3,5-triphenyltetrazolium chloride in various plant tissues, indicating its effectiveness as a sulfhydryl inhibitor and its utility in biochemical assays (Roberts & Lucchese, 1955).

The ability of N-ethyl maleimide to react with sulfhydryl groups of intact human erythrocytes has been explored, providing insights into the structural and functional aspects of cellular membranes (Degowin, Hamilton, King, & Sheets, 1956).

Rhodium-catalyzed alkylation of C-H bonds with maleimides in aromatic amides has been reported, indicating the utility of maleimides in organic synthesis and catalysis (He, Yamaguchi, & Chatani, 2017).

Mécanisme D'action

Target of Action

N-[2-(Dansylamino)ethyl]maleimide is a fluorescent probe that is commonly used in biochemical research . The primary targets of this compound are proteins with free sulfhydryl groups, such as cysteine residues . These targets play crucial roles in various biological processes, including signal transduction, protein folding, and enzymatic activity.

Mode of Action

The compound interacts with its targets through a process known as maleimide-thiol reaction . The maleimide group of the compound forms a covalent bond with the sulfhydryl group of the target protein, resulting in a stable thioether linkage . The dansylamino group attached to the maleimide moiety serves as a fluorescent tag, allowing the visualization of the target proteins under specific wavelengths of light .

Result of Action

The primary result of this compound’s action is the labeling of target proteins with a fluorescent tag . This allows researchers to track the location, movement, and interactions of these proteins within a biological system. Additionally, the covalent modification of the proteins can potentially alter their function, providing insights into their roles in various biological processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by several environmental factors. These include the pH and temperature of the system, the presence of other reactive species, and the specific characteristics of the target proteins . For optimal results, these factors must be carefully controlled during the use of this compound.

Safety and Hazards

The safety information available indicates that N-[2-(Dansylamino)ethyl]maleimide is classified as Acute Tox. 4 Oral according to the GHS07 hazard classification. The signal word for this compound is “Warning” and it is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Propriétés

IUPAC Name |

5-(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O4S/c1-20(2)15-7-3-6-14-13(15)5-4-8-16(14)26(24,25)19-11-12-21-17(22)9-10-18(21)23/h3-10,19H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFVSIWWKMOVBJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3C(=O)C=CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439098 | |

| Record name | N-[2-(Dansylamino)ethyl]maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160291-45-2 | |

| Record name | N-[2-(Dansylamino)ethyl]maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(Dansylamino)ethyl]maleimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.